molecular formula C23H27N3O4S2 B4324102 2-(1,3-Benzoxazol-2-ylsulfanyl)-1-{5-methyl-3-[(4-methylphenyl)sulfonyl]-2-(propan-2-yl)imidazolidin-1-yl}ethanone

2-(1,3-Benzoxazol-2-ylsulfanyl)-1-{5-methyl-3-[(4-methylphenyl)sulfonyl]-2-(propan-2-yl)imidazolidin-1-yl}ethanone

Cat. No.: B4324102
M. Wt: 473.6 g/mol
InChI Key: NBDCKYLYCPCAON-UHFFFAOYSA-N
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Description

2-(1,3-Benzoxazol-2-ylsulfanyl)-1-{5-methyl-3-[(4-methylphenyl)sulfonyl]-2-(propan-2-yl)imidazolidin-1-yl}ethanone is a complex organic compound that features a benzoxazole core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as the imidazolidinyl, sulfonyl, and thioether groups, contributes to its diverse reactivity and potential utility.

Preparation Methods

The synthesis of 2-(1,3-Benzoxazol-2-ylsulfanyl)-1-{5-methyl-3-[(4-methylphenyl)sulfonyl]-2-(propan-2-yl)imidazolidin-1-yl}ethanone can be achieved through several synthetic routes. One common method involves the condensation of a benzoxazole derivative with an appropriate imidazolidinone precursor, followed by sulfonylation and thioether formation. The reaction conditions typically require the use of strong acids or bases, elevated temperatures, and inert atmospheres to ensure high yields and purity .

Industrial production methods for this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize efficiency and minimize waste. Catalysts and solvents are carefully selected to enhance reaction rates and selectivity, while ensuring environmental and economic sustainability.

Chemical Reactions Analysis

2-(1,3-Benzoxazol-2-ylsulfanyl)-1-{5-methyl-3-[(4-methylphenyl)sulfonyl]-2-(propan-2-yl)imidazolidin-1-yl}ethanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed.

Scientific Research Applications

2-(1,3-Benzoxazol-2-ylsulfanyl)-1-{5-methyl-3-[(4-methylphenyl)sulfonyl]-2-(propan-2-yl)imidazolidin-1-yl}ethanone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1,3-Benzoxazol-2-ylsulfanyl)-1-{5-methyl-3-[(4-methylphenyl)sulfonyl]-2-(propan-2-yl)imidazolidin-1-yl}ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to form strong hydrogen bonds, hydrophobic interactions, and covalent bonds with these targets, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction cascades .

Comparison with Similar Compounds

Similar compounds to 2-(1,3-Benzoxazol-2-ylsulfanyl)-1-{5-methyl-3-[(4-methylphenyl)sulfonyl]-2-(propan-2-yl)imidazolidin-1-yl}ethanone include other benzoxazole derivatives and imidazolidinone-containing molecules. These compounds share structural similarities but differ in their functional groups and overall reactivity. For example:

The uniqueness of this compound lies in its combination of functional groups, which imparts a distinct set of chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-1-[5-methyl-3-(4-methylphenyl)sulfonyl-2-propan-2-ylimidazolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4S2/c1-15(2)22-25(32(28,29)18-11-9-16(3)10-12-18)13-17(4)26(22)21(27)14-31-23-24-19-7-5-6-8-20(19)30-23/h5-12,15,17,22H,13-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBDCKYLYCPCAON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(N1C(=O)CSC2=NC3=CC=CC=C3O2)C(C)C)S(=O)(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,3-Benzoxazol-2-ylsulfanyl)-1-{5-methyl-3-[(4-methylphenyl)sulfonyl]-2-(propan-2-yl)imidazolidin-1-yl}ethanone
Reactant of Route 2
Reactant of Route 2
2-(1,3-Benzoxazol-2-ylsulfanyl)-1-{5-methyl-3-[(4-methylphenyl)sulfonyl]-2-(propan-2-yl)imidazolidin-1-yl}ethanone
Reactant of Route 3
Reactant of Route 3
2-(1,3-Benzoxazol-2-ylsulfanyl)-1-{5-methyl-3-[(4-methylphenyl)sulfonyl]-2-(propan-2-yl)imidazolidin-1-yl}ethanone
Reactant of Route 4
Reactant of Route 4
2-(1,3-Benzoxazol-2-ylsulfanyl)-1-{5-methyl-3-[(4-methylphenyl)sulfonyl]-2-(propan-2-yl)imidazolidin-1-yl}ethanone
Reactant of Route 5
Reactant of Route 5
2-(1,3-Benzoxazol-2-ylsulfanyl)-1-{5-methyl-3-[(4-methylphenyl)sulfonyl]-2-(propan-2-yl)imidazolidin-1-yl}ethanone
Reactant of Route 6
Reactant of Route 6
2-(1,3-Benzoxazol-2-ylsulfanyl)-1-{5-methyl-3-[(4-methylphenyl)sulfonyl]-2-(propan-2-yl)imidazolidin-1-yl}ethanone

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